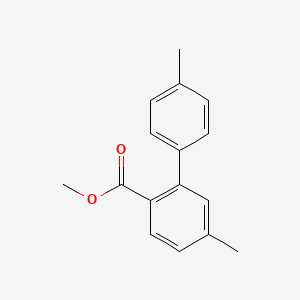

Methyl 4-methyl-2-(4-methylphenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

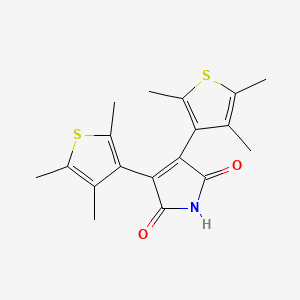

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is an ester. The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters . The dihedral angle between the phenyl and benzene rings in this compound is 60.17 (7)° .

Synthesis Analysis

Esters, including “this compound”, can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters . Furthermore, esters can be synthesized from trans-esterification reactions .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H16O2. The structure of this compound is similar to phenyl benzoate and 4-methoxyphenyl benzoate .

Chemical Reactions Analysis

“this compound” is an ester and esters react with acids to liberate heat along with alcohols and acids . They can also undergo trans-esterification reactions to form different esters .

Physical And Chemical Properties Analysis

“this compound” is an opaque colorless to white shiny crystalline solid with an intense unpleasant odor . It is insoluble in water .

Aplicaciones Científicas De Investigación

Reactions and Rearrangements

Retro-Fries Rearrangements : Methyl 4-methyl-2-(4-methylphenyl)benzoate is involved in retro-Fries rearrangements, a chemical process where acyl migration occurs, as demonstrated in studies by Jackson and Waring. This rearrangement is compared to the Fries/retro-Fries equilibrium, providing insights into the mechanism of such reactions (Jackson & Waring, 1990) (Jackson & Waring, 1991).

Nucleophilic Reactions : The compound's reactions with nucleophiles, leading to cleavage to 4-methylphenol and various benzoates, have been studied, shedding light on its chemical behavior in different contexts (Jackson & Waring, 1990).

Synthesis and Applications

Intermediate for Total Synthesis : It serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with biological activities. The synthesis process from methyl 4-bromobenzoate, and the optimization of reaction conditions, have been explored by Hong-xiang (Lou Hong-xiang, 2012).

Liquid Crystal Research : Research on liquid crystals has shown that lateral methyl substitution on aryl 4-alkoxyphenylazo benzoates, which includes derivatives of this compound, affects mesophase behavior. This is significant in the field of materials science and engineering (Naoum et al., 2015).

Structural and Molecular Studies

Structural Characterization : The structure and molecular characteristics of derivatives of this compound have been analyzed, providing detailed insights into its molecular geometry and intermolecular interactions. These studies are crucial for understanding the compound's properties and potential applications (Gowda et al., 2007).

Spectroelectrochemical Characterization : A study focusing on the synthesis and characterization of a pyrrole derivative related to Methyl Red and this compound reveals interesting electrochromic properties. This is relevant for applications in sensing and display technologies (Almeida et al., 2017).

Mecanismo De Acción

Target of Action

Methyl 4-methyl-2-(4-methylphenyl)benzoate is a benzoate ester Similar compounds have been known to interact with proteins such as β-catenin .

Mode of Action

It is known that benzoate esters can undergo reactions such as the fries rearrangement , which could potentially alter their interaction with target proteins.

Biochemical Pathways

Related compounds have been shown to influence the wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation.

Result of Action

Related compounds have been shown to inhibit wnt signaling-dependent proliferation of cancer cells .

Safety and Hazards

“Methyl 4-methyl-2-(4-methylphenyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and containers may explode when heated . It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propiedades

IUPAC Name |

methyl 4-methyl-2-(4-methylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)15-10-12(2)6-9-14(15)16(17)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTDUUWVBXNDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)